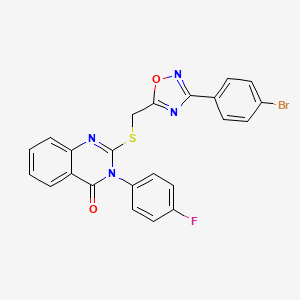

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H14BrFN4O2S and its molecular weight is 509.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a novel derivative within the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinazolinone core linked to a thioether and an oxadiazole moiety. The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazolinone structure followed by the introduction of the oxadiazole and thioether groups. The presence of bromine and fluorine substituents is significant for enhancing biological activity due to their electronic effects.

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (cm) |

|---|---|---|

| 2-phenyl-3-amino quinazoline-4(3H)-one | S. aureus | 1.2 |

| 2-phenyl-3-amino quinazoline-4(3H)-one | E. coli | 1.0 |

| This compound | P. aeruginosa | TBD |

Studies indicate that modifications to the quinazolinone structure can either enhance or diminish antibacterial activity. For example, the introduction of electron-donating groups tends to improve activity against various pathogens .

Anticancer Activity

Quinazolinone derivatives are also recognized for their anticancer properties. Several studies have reported that these compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7), lung cancer, and colorectal cancer.

Key Findings:

- A series of quinazolinone derivatives showed potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines with IC50 values indicating effective growth inhibition .

- The mechanism of action often involves the inhibition of critical signaling pathways such as EGFR and histone deacetylases .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, some studies have suggested that quinazolinones possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Applications De Recherche Scientifique

Pharmacological Applications

-

Antimicrobial Activity :

- Compounds containing the quinazolinone and oxadiazole frameworks have been reported to exhibit significant antibacterial and antifungal activities. For example, derivatives of quinazolin-4(3H)-one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the oxadiazole unit may enhance these activities due to its ability to interact with microbial enzymes or membranes.

-

Anticancer Properties :

- Research indicates that compounds with quinazolinone structures often demonstrate anticancer effects by inhibiting specific kinases involved in cancer cell proliferation. The thioether linkage in the compound may facilitate the interaction with target proteins, enhancing its efficacy against cancer cells .

- Anti-inflammatory Effects :

Antimicrobial Efficacy

A study synthesized various 1,3,4-oxadiazolyl-quinazolin-4(3H)-one derivatives and tested them against gram-positive and gram-negative bacteria. Notably, compounds with bromine or iodine substitutions exhibited potent antimicrobial activity, suggesting that similar substitutions in the compound of interest could yield comparable results .

Anticancer Activity

In another investigation involving quinazolinone derivatives, several compounds were tested for their ability to inhibit cancer cell lines. The results indicated that certain substitutions significantly increased cytotoxicity against breast and lung cancer cells . This highlights the potential for developing targeted therapies based on structural modifications of the compound.

Analyse Des Réactions Chimiques

Hydrolysis of Oxadiazole Ring

The 1,2,4-oxadiazole ring can undergo hydrolysis under acidic or basic conditions, leading to ring opening. For example, oxadiazole derivatives hydrolyze in aqueous HCl to form amides or carboxylic acids .

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | HCl (aq)/Heat | Ring opening to amide/carboxylic acid |

Oxidation of Thioether Linkage

The -S-CH₂- group can oxidize to sulfone (-SO₂-) under strong oxidizing agents like hydrogen peroxide (H₂O₂) or mCPBA:

R-S-CH₂-H₂O₂, AcOHR-SO₂-CH₂-

This reaction is common in quinazolinone derivatives with thioether substituents .

Nucleophilic Aromatic Substitution (NAS)

The fluorophenyl group at position 3 may participate in NAS reactions due to the electron-withdrawing effect of fluorine. Possible reactions include:

-

Alkylation : Reaction with alkyl halides under basic conditions.

-

Cyanation : Introduction of cyano groups using nucleophilic reagents.

Cross-Coupling Reactions

The bromophenyl substituent on the oxadiazole ring enables cross-coupling (e.g., Suzuki or Heck reactions) to introduce additional functional groups:

Ar-BrPd catalystAr-R

Such reactions are critical for modifying biological activity in drug discovery .

Analytical Confirmation

The structure of this compound is confirmed via spectroscopic methods:

-

NMR Spectroscopy :

-

¹H NMR : Peaks for aromatic protons (fluorophenyl and bromophenyl), thioether (-S-CH₂-), and quinazolinone protons.

-

¹³C NMR : Distinct carbons for oxadiazole, quinazolinone, and substituents.

-

-

Mass Spectrometry (MS) :

-

Molecular ion peak at m/z corresponding to the molecular formula C24H16BrFN4O2S.

-

-

Infrared (IR) Spectroscopy :

Thione-Thiol Tautomerism

The oxadiazole-2-thione moiety can exist in thione-thiol equilibrium, influencing reactivity under basic or acidic conditions .

Thermal Stability

Quinazolinones are generally stable under standard conditions but may undergo decomposition at high temperatures (>200°C) .

pH Sensitivity

The compound’s stability in acidic/basic solutions depends on substituents. Fluorophenyl groups enhance stability due to electron-withdrawing effects.

Comparative Analysis of Similar Compounds

Propriétés

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14BrFN4O2S/c24-15-7-5-14(6-8-15)21-27-20(31-28-21)13-32-23-26-19-4-2-1-3-18(19)22(30)29(23)17-11-9-16(25)10-12-17/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSSUROARABJLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14BrFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.